molecular formula C20H17N7O2 B2947060 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1226439-52-6

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Número de catálogo B2947060
Número CAS: 1226439-52-6
Peso molecular: 387.403
Clave InChI: UYTGCOUDXKVTLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.

Mecanismo De Acción

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a selective antagonist of RAGE, which is a transmembrane receptor that binds to various ligands, including Aβ, advanced glycation end products (AGEs), and high-mobility group box 1 (HMGB1). RAGE activation leads to the activation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival. This compound binds to the extracellular domain of RAGE and inhibits its ligand binding and downstream signaling, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, this compound has been shown to reduce Aβ deposition, neuroinflammation, and cognitive impairment by inhibiting RAGE signaling. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation by inhibiting RAGE signaling. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inhibiting RAGE signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several advantages for lab experiments, including its selectivity for RAGE, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water, its high cost, and its potential for off-target effects.

Direcciones Futuras

There are several future directions for the research on N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, including the development of more potent and selective RAGE antagonists, the investigation of the role of RAGE in other diseases, such as cardiovascular disease and chronic kidney disease, and the exploration of the combination therapy of this compound with other drugs, such as anti-inflammatory agents and antioxidants.
Conclusion:
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. It is a selective antagonist of RAGE, which is involved in inflammation, oxidative stress, and cell survival. This compound has various biochemical and physiological effects in animal models and clinical trials, and it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of new and effective therapies for various diseases.

Métodos De Síntesis

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves several steps, including the reaction of 4-(1H-tetrazol-1-yl)aniline with 2-chloro-6-oxo-3-phenylpyridazine, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure of this compound is shown in Figure 1.

Aplicaciones Científicas De Investigación

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models and clinical trials. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Propiedades

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-14(27-19(28)12-11-18(23-27)15-5-3-2-4-6-15)20(29)22-16-7-9-17(10-8-16)26-13-21-24-25-26/h2-14H,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGCOUDXKVTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.